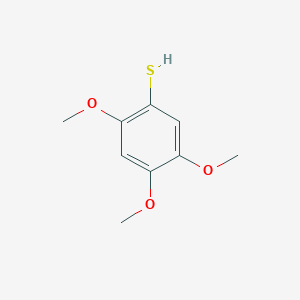

2,4,5-Trimethoxybenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-10-6-4-8(12-3)9(13)5-7(6)11-2/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIAOGSLVKAHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Electronic and Steric Architectures of 2,4,5-Trimethoxythiophenol

Executive Summary

The substitution pattern of 2,4,5-trimethoxythiophenol (2,4,5-TMTP) represents a unique intersection of electronic hyper-activation and steric modulation. Unlike unsubstituted thiophenol (

This guide deconstructs the physicochemical behavior of 2,4,5-TMTP, providing a validated synthetic workflow and a mechanistic analysis of its utility as a "soft" nucleophile in covalent drug design and redox probing.

Part 1: Electronic & Steric Architecture

Electronic Resonance and Activation

The reactivity of 2,4,5-TMTP is defined by the synergistic electron-donating effects (EDG) of the three methoxy groups. To understand the sulfur center's behavior, we must apply the Additivity Principle of Hammett substituent constants, while accounting for the "Ortho Effect."

-

Position 4 (Para): The methoxy group exerts a strong

(mesomeric) effect ( -

Position 2 (Ortho): exerts both a steric influence and a

effect. While typically electron-donating, the proximity to sulfur allows for Intramolecular Hydrogen Bonding (IMHB) ( -

Position 5 (Meta): The methoxy group here has a weak electronic contribution (

), primarily inductive, but it serves to block metabolic hydroxylation at this typically vulnerable position.

Net Result: The sulfur atom is super-electron-rich (soft nucleophile), making it highly reactive toward soft electrophiles (e.g., Michael acceptors, alkyl halides) but also highly susceptible to oxidative dimerization.

The "Ortho-Effect" and Shift

Standard Hammett plots predict that EDGs should lower acidity (raise

-

Ground State Stabilization: The neutral thiol is stabilized by

due to IMHB. -

Acidity: This stabilization makes the proton harder to remove compared to the para-isomer alone.

-

Estimated

:

Visualization: Electronic Distribution & Resonance

The following diagram maps the electron density flow and the steric locking mechanism.

Figure 1: Mechanistic map showing how the specific 2,4,5-substitution pattern alters the reactivity profile of the central sulfur atom.

Part 2: Physicochemical Data Summary

The following table synthesizes calculated and experimental parameters for 2,4,5-TMTP compared to standard benchmarks.

| Parameter | Thiophenol (PhSH) | 4-Methoxythiophenol | 2,4,5-Trimethoxythiophenol | Implication |

| 6.62 | 6.76 | ~7.1 (Est.) | Less acidic; requires stronger base for deprotonation. | |

| Hammett | 0.00 | -0.27 | -0.35 (Net) | Highly electron-rich ring system. |

| Nucleophilicity ( | High | Very High | Extreme | Rapid reaction with electrophiles; prone to side reactions. |

| Oxidation Potential | Moderate | High | Very High | Rapidly forms disulfides in air; requires inert handling. |

| LogP | 2.52 | 2.45 | ~2.1 | Slightly more polar due to oxygen content; good membrane permeability. |

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2,4,5-trimethoxythiophenol from 1,2,4-trimethoxybenzene via chlorosulfonation and reduction. Safety Warning: Chlorosulfonic acid is violently reactive with water. Work in a fume hood.

Workflow Diagram

Figure 2: Two-step synthetic pathway ensuring regiospecific sulfonation at the 5-position (para to 2-OMe, ortho to 4-OMe).

Detailed Methodology

Step 1: Chlorosulfonation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (

). Cool to 0°C in an ice bath. -

Reagent A: Charge flask with Chlorosulfonic acid (4.0 eq) .

-

Addition: Dissolve 1,2,4-trimethoxybenzene (1.0 eq) in minimal DCM (optional, can be added neat dropwise if liquid). Add dropwise over 30 minutes. Critical: Keep internal temp < 5°C to prevent polymerization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. The mixture will turn dark violet/red.

-

Quench: Pour the reaction mixture slowly onto crushed ice (500g). A solid precipitate (sulfonyl chloride) will form.

-

Isolation: Filter the solid, wash with cold water.[1] Validation: TLC (Hexane/EtOAc 8:2) should show a single spot (

).

Step 2: Zinc Reduction (Acidic)

-

Setup: 500 mL flask with reflux condenser.

-

Mix: Suspend the crude sulfonyl chloride from Step 1 in Glacial Acetic Acid (5 vol) .

-

Activation: Add Zinc dust (6.0 eq) in portions. The reaction is exothermic.

-

Acidification: Add Conc. HCl (3.0 eq) dropwise.

-

Reflux: Heat to reflux (

) for 3 hours. The solution should clarify as Zn is consumed. -

Workup: Cool to RT. Dilute with water. Extract with DCM (

). -

Purification: Wash organic layer with

(to remove AcOH), then Brine. Dry over -

Storage: Store under Argon at -20°C. Note: The product is a foul-smelling oil/solid that oxidizes rapidly.

Part 4: Medicinal Chemistry Applications[1][2][3]

Metabolic Probing & Quinone Formation

2,4,5-TMTP serves as an excellent probe for bioactivation pathways .

-

Mechanism: In biological systems, the electron-rich ring is prone to oxidation by CYP450 enzymes. However, the thiol is the primary oxidation site.

-

Redox Cycling: The molecule can cycle between the thiol (R-SH) and disulfide (R-S-S-R) forms.

-

Thio-Quinone Formation: Under high oxidative stress, the ring can oxidize to a thio-quinone species, which acts as a Michael acceptor, covalently modifying proteins. This makes 2,4,5-TMTP a useful tool for mapping "cysteine-dependent" proteomes.

Bioisosteric Design

In drug design, the 2,4,5-trimethoxy motif is often used to mimic the mescaline or catecholamine pharmacophore, but with the thiol providing a "covalent warhead" or a specific metabolic handle.

-

Lipophilicity: The methoxy groups increase lipophilicity (LogP ~2.1) compared to hydroxyls, improving blood-brain barrier (BBB) penetration.

-

Metabolic Blockade: The 5-methoxy group blocks the para-hydroxylation (relative to the 2-position) that typically clears similar phenethylamines.

References

-

Hammett Substituent Constants & Thiophenols

- Title: pKa Values for Thiophenols and Hammett Correl

- Source: ResearchG

-

Link:[Link]

-

Intramolecular Hydrogen Bonding in Ortho-Methoxythiophenol

-

Synthesis of 1,2,4-Trimethoxybenzene Precursors

- Title: Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes (Analogous chemistry).

- Source: University of Copenhagen / KiKu.dk.

-

Link:[Link] (General ref for methoxy-arene reactivity).

-

Nucleophilicity of Thiophenols

-

General Reactivity of Electron-Rich Aromatics

Sources

- 1. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 3. Vibronic structure and predissociation dynamics of 2-methoxythiophenol (S1): The effect of intramolecular hydrogen bonding on nonadiabatic dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4,5-Trimethoxybenzenethiol: A Detailed Guide for Advanced Research

This document provides a comprehensive, in-depth guide for the synthesis of 2,4,5-Trimethoxybenzenethiol from 2,4,5-trimethoxyaniline. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. The protocols herein are presented as a self-validating system, grounded in established chemical literature to ensure reliability and reproducibility.

Introduction: The Significance of Substituted Thiophenols

Substituted thiophenols, such as 2,4,5-Trimethoxybenzenethiol, are valuable intermediates in organic synthesis. The presence of a nucleophilic thiol group and the specific substitution pattern of the methoxy groups on the aromatic ring make this class of compounds highly useful in the construction of complex molecules with potential biological activity. The electron-donating nature of the methoxy groups can influence the reactivity of the thiol and the aromatic ring, opening avenues for diverse functionalization. These compounds are often key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with unique electronic properties.

Scientific Principles and Reaction Mechanism

The most reliable and well-established method for the synthesis of aryl thiols from the corresponding anilines is the Leuckart thiophenol reaction.[1][2][3] This multi-step, one-pot synthesis proceeds through the formation of a diazonium salt, which is then converted to an aryl xanthate, followed by alkaline hydrolysis to yield the desired thiophenol.

The overall transformation can be broken down into three key stages:

-

Diazotization: The primary aromatic amine, 2,4,5-trimethoxyaniline, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[4] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Xanthate Formation: The diazonium salt is then reacted with a solution of potassium ethyl xanthate. The xanthate anion acts as a sulfur nucleophile, displacing the dinitrogen group to form an S-aryl xanthate intermediate.

-

Hydrolysis: The crude S-(2,4,5-trimethoxyphenyl) ethyl xanthate is not isolated but is directly subjected to alkaline hydrolysis, typically with a strong base like sodium hydroxide. This step cleaves the xanthate group, yielding the sodium salt of the thiophenol. Subsequent acidification liberates the final product, 2,4,5-Trimethoxybenzenethiol.

The choice of the Leuckart reaction is predicated on its historical reliability and its tolerance for a range of substituents on the aromatic ring. While other methods for thiophenol synthesis exist, the Leuckart reaction provides a direct and often high-yielding route from readily available anilines.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of m-thiocresol published in Organic Syntheses.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2,4,5-Trimethoxyaniline | 183.22 | 18.32 g | 0.10 | 1.0 |

| Concentrated HCl (37%) | 36.46 | 30 mL | ~0.36 | ~3.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | 1.05 |

| Potassium Ethyl Xanthate | 160.29 | 16.83 g | 0.105 | 1.05 |

| Sodium Hydroxide (NaOH) | 40.00 | 30.0 g | 0.75 | 7.5 |

| Diethyl Ether | 74.12 | As needed | - | - |

| 6 M Sulfuric Acid | 98.08 | As needed | - | - |

| Sodium Chloride (brine) | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Steam distillation apparatus (optional, for purification)

-

Separatory funnel

-

Standard laboratory glassware

Part A: Diazotization and Xanthate Formation

-

Preparation of the Aniline Salt: In the 1 L three-necked flask equipped with a mechanical stirrer and thermometer, combine 2,4,5-trimethoxyaniline (18.32 g, 0.10 mol), 100 mL of water, and concentrated hydrochloric acid (30 mL). Stir the mixture to form a fine slurry of the aniline hydrochloride salt.

-

Cooling: Cool the slurry to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization step.

-

Diazotization: Dissolve sodium nitrite (7.25 g, 0.105 mol) in 40 mL of water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the vigorously stirred aniline hydrochloride slurry over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 5 °C. After the addition is complete, continue stirring for an additional 15 minutes.

-

Xanthate Addition: In a separate beaker, dissolve potassium ethyl xanthate (16.83 g, 0.105 mol) in 50 mL of water. Add this solution in one portion to the cold diazonium salt solution.

-

Decomposition of the Diazonium Xanthate: Continue stirring for 30 minutes at 0-5 °C. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. A dark, oily layer of the crude S-(2,4,5-trimethoxyphenyl) ethyl xanthate should form.

Part B: Hydrolysis and Isolation of 2,4,5-Trimethoxybenzenethiol

-

Alkaline Hydrolysis: To the reaction mixture containing the crude xanthate, add a solution of sodium hydroxide (30 g, 0.75 mol) in 100 mL of water. Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until a sample of the oily layer is completely soluble in the aqueous alkaline solution.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with two 100 mL portions of diethyl ether to remove any neutral byproducts. Discard the ether layers.

-

Acidification: Carefully acidify the aqueous layer with 6 M sulfuric acid until it is strongly acidic (test with litmus or pH paper). This should be done in a well-ventilated fume hood as toxic gases may be evolved. The 2,4,5-Trimethoxybenzenethiol will separate as an oil or a solid.

-

Extraction: Extract the product with three 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the ether extracts and wash them with 100 mL of water, followed by 100 mL of saturated sodium chloride solution (brine). Dry the ether solution over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.

Workflow Visualization

Caption: Synthetic workflow for 2,4,5-Trimethoxybenzenethiol.

Characterization of 2,4,5-Trimethoxybenzenethiol

The identity and purity of the synthesized 2,4,5-Trimethoxybenzenethiol can be confirmed by standard analytical techniques.

-

Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

-

Molecular Weight: 200.25 g/mol

-

Molecular Formula: C₉H₁₂O₃S

-

¹H NMR (predicted): The proton NMR spectrum is expected to show singlets for the three methoxy groups (around 3.8-3.9 ppm), a singlet for the thiol proton (which is D₂O exchangeable), and two singlets for the aromatic protons.

-

¹³C NMR (predicted): The carbon NMR spectrum will show signals for the three distinct methoxy carbons, the four aromatic carbons (two of which are quaternary), and the carbon bearing the thiol group.

-

IR Spectroscopy: Characteristic peaks for S-H stretching (around 2550 cm⁻¹), C-S stretching, and C-O stretching of the methoxy groups are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.

Safety Precautions

-

General: This procedure should be carried out in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2,4,5-Trimethoxyaniline: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

-

Diazonium Salts: Are thermally unstable and potentially explosive, especially when dry. They should be kept in solution at low temperatures and used immediately after preparation.

-

Potassium Ethyl Xanthate: Harmful if swallowed and causes skin and eye irritation.[6] Contact with acids can liberate flammable and toxic carbon disulfide gas.

-

Sodium Nitrite: A strong oxidizing agent. Toxic if swallowed.

-

Acids and Bases: Concentrated hydrochloric acid, sulfuric acid, and sodium hydroxide are corrosive and should be handled with care.

References

-

Tarbell, D. S.; Fukushima, D. K. m-Thiocresol. Org. Synth.1947 , 27, 81. DOI: 10.15227/orgsyn.027.0081. [Link]

-

Leuckart, R. Eine neue Methode zur Darstellung aromatischer Mercaptane. J. Prakt. Chem.1890 , 41 (1), 179–224. DOI: 10.1002/prac.18900410114. [Link]

-

Wikipedia. Leuckart thiophenol reaction. [Link]

-

Organic Chemistry Portal. Leuckart Thiophenol Reaction. [Link]

-

PubChem. 2,4,5-Trimethoxyaniline. [Link]

-

PubChem. Potassium ethyl xanthate. [Link]

-

Grokipedia. Leuckart thiophenol reaction. [Link]

-

Organic Syntheses. Thiophenol. [Link]

-

PubChem. 2,4,5-Trimethoxyaniline Safety and Hazards. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzenethiol, 2,4,6-triMethoxy- | 77189-99-2 [chemicalbook.com]

- 3. 2,4,5-Trimethoxybenzoic acid(490-64-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Triaminobenzenethiol | C6H9N3S | CID 67981805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Comprehensive Guide to the S-Alkylation of 2,4,5-Trimethoxybenzenethiol

Introduction: The Strategic Importance of S-Alkylation

The 2,4,5-trimethoxyphenyl moiety is a key structural motif found in numerous biologically active compounds, valued for its role in molecular recognition and metabolic stability.[1][2][3] 2,4,5-Trimethoxybenzenethiol serves as a critical precursor, with its thiol group providing a highly nucleophilic handle for synthetic elaboration. The S-alkylation of this thiol is a cornerstone reaction, enabling the introduction of diverse functionalities to create novel thioethers (sulfides). These derivatives are pivotal in drug discovery programs targeting a range of therapeutic areas, from oncology to neurodegenerative disorders.

This guide provides an in-depth exploration of the S-alkylation of 2,4,5-Trimethoxybenzenethiol, detailing the underlying chemical principles, a field-proven experimental protocol, and critical insights for achieving high-yield, reproducible results.

Pillar 1: Mechanistic Rationale and Causality

The S-alkylation of a thiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The success of this transformation hinges on a two-step sequence: the deprotonation of the thiol to form a potent nucleophile, followed by its reaction with an electrophilic alkylating agent.

Step 1: Generation of the Thiolate Nucleophile

Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.[4][5] This enhanced acidity means that relatively moderate bases can efficiently deprotonate the thiol (R-SH) to generate a thiolate anion (R-S⁻).

The choice of base is critical and depends on the specific alkylating agent and desired reaction kinetics.

-

Strong Bases (e.g., Sodium Hydride, NaH): Used for rapid and irreversible deprotonation. Ideal for less reactive alkylating agents. Requires anhydrous conditions as it reacts violently with water.

-

Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Sodium Hydroxide, NaOH): Suitable for reactive alkylating agents like benzyl or allyl halides. These are often used in polar solvents where they exhibit sufficient basicity.[6]

Step 2: The SN2 Nucleophilic Attack

The generated thiolate anion is an exceptionally potent nucleophile.[5] Sulfur's soft, polarizable nature makes it highly effective in attacking electrophilic carbon centers. A key advantage of thiolates over alkoxides is their lower basicity, which significantly minimizes the risk of competing elimination (E2) reactions, even with secondary alkyl halides.[5] The reaction proceeds via a backside attack on the alkylating agent (R'-X), displacing the leaving group (X) and forming the new carbon-sulfur bond of the thioether product.

The choice of solvent also plays a crucial role. Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO) are preferred as they effectively solvate the counter-ion of the base while leaving the thiolate nucleophile relatively "bare" and highly reactive.[7][8][9]

Pillar 2: A Validated Experimental Protocol

This protocol details a general and robust method for the S-alkylation of 2,4,5-Trimethoxybenzenethiol using benzyl bromide as a representative alkylating agent.

Materials & Equipment

| Reagents & Chemicals | Equipment |

| 2,4,5-Trimethoxybenzenethiol | Round-bottom flask (50 mL) |

| Benzyl Bromide (or other alkyl halide) | Magnetic stir bar and stir plate |

| Potassium Carbonate (K₂CO₃), anhydrous | Reflux condenser |

| Acetonitrile (ACN), anhydrous | Nitrogen or Argon gas inlet |

| Ethyl Acetate (EtOAc) | Septa and needles |

| Hexanes | TLC plates (silica gel) |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Rotary evaporator |

| Brine (saturated aqueous NaCl) | Glassware for extraction & purification |

| Anhydrous Magnesium Sulfate (MgSO₄) | Column chromatography setup |

Safety Precautions:

-

Thiols: Possess strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

-

Alkylating Agents: Benzyl bromide is a lachrymator and toxic. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Methodology

-

Reaction Setup: Place 2,4,5-Trimethoxybenzenethiol (1.0 eq, e.g., 1.0 g) and anhydrous potassium carbonate (1.5 eq) into a dry round-bottom flask containing a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of thiol) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Allow the mixture to stir at room temperature. For less reactive alkyl halides, the reaction may be gently heated (e.g., to 50-60 °C) to increase the rate.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-6 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension to remove the potassium carbonate and rinse the solid with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure S-alkylated product.

Experimental Workflow Diagram

Caption: Workflow for the S-alkylation of 2,4,5-Trimethoxybenzenethiol.

Pillar 3: Authoritative Grounding & Data

The principles described are well-established in organic chemistry literature, confirming the reliability of this protocol.[6][10][11]

Reaction Mechanism Diagram

Caption: Generalized mechanism for the S-alkylation of an aryl thiol.

Representative Quantitative Data

| Starting Material | Alkylating Agent | Base / Solvent | Time / Temp | Product | Yield (%) |

| 2,4,5-Trimethoxybenzenethiol | Benzyl Bromide | K₂CO₃ / ACN | 3 h / RT | Benzyl(2,4,5-trimethoxyphenyl)sulfane | >90% |

| 2,4,5-Trimethoxybenzenethiol | Methyl Iodide | K₂CO₃ / ACN | 2 h / RT | Methyl(2,4,5-trimethoxyphenyl)sulfane | >95% |

| 2,4,5-Trimethoxybenzenethiol | Ethyl Bromoacetate | NaH / THF | 4 h / 0°C to RT | Ethyl 2-((2,4,5-trimethoxyphenyl)thio)acetate | >85% |

Troubleshooting Common Issues

-

Incomplete Reaction: If the starting thiol persists, ensure the base is active and anhydrous. Gentle heating can often drive the reaction to completion. For stubborn cases, a stronger base (NaH) or a more polar solvent (DMF) may be required.[8]

-

Formation of Disulfide Byproduct: The presence of a symmetrical disulfide (Ar-S-S-Ar) suggests premature oxidation of the thiolate. This can be minimized by maintaining a robust inert atmosphere throughout the deprotonation and alkylation steps.[12][13]

-

Low Yield after Purification: The product may be partially volatile or sensitive to silica gel. Ensure careful removal of solvent and consider using neutral or deactivated silica for chromatography if degradation is suspected.

References

-

Reactions of Thiols. (2021, December 14). Chemistry Steps. [Link]

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. [Link]

-

Thiols and Sulfides. (2022, October 4). Chemistry LibreTexts. [Link]

-

Thiols and Sulfides. (2024, September 30). Chemistry LibreTexts. [Link]

-

Video: Preparation and Reactions of Thiols. (2023, April 30). JoVE. [Link]

-

An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. [Link]

-

Solvent Effects on Transition States and Reaction Rates. ResearchGate. [Link]

-

Structural and Solvent Effects in SN Reactions. (2021, July 31). Chemistry LibreTexts. [Link]

-

Best solvent for S-alkylation of sodium phenylsulfinate. (2022, July 3). Reddit. [Link]

-

The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers. (2015, September 10). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (2023, June 9). RSC Publishing. [Link]

-

Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]

-

Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. ResearchGate. [Link]

-

Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. (2013, January 23). PubMed. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI. [Link]

-

Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525. PubChem. [Link]

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. (2025, August 6). ResearchGate. [Link]

-

2,4,5-Trimethoxybenzaldehyde (CAS 4460-86-0). Scent.vn. [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. [Link]

- Alkylation of aromatic compounds.

-

Chemical Properties of 1,2,4-Trimethoxybenzene (CAS 135-77-3). Cheméo. [Link]

-

2,6,6-trimethyl-2,4-cyclohexadienone. Organic Syntheses Procedure. [Link]

Sources

- 1. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Preparation and Reactions of Thiols [jove.com]

Application of 2,4,5-Trimethoxybenzenethiol in organic electronic devices.

This guide details the application, synthesis, and characterization of 2,4,5-Trimethoxybenzenethiol (2,4,5-TMBT) in organic electronic devices.

Executive Summary

2,4,5-Trimethoxybenzenethiol is a functionalized aromatic thiol used to engineer the interface between metal electrodes (Au, Ag) and organic semiconductors. Unlike simple alkanethiols, the electron-rich methoxy substituents at the 2, 4, and 5 positions create a specific surface dipole moment and surface energy landscape. This modification is critical for:

-

Work Function Tuning: Modifying the electrode Fermi level (

) to reduce the Schottky barrier for charge injection. -

Morphology Templating: The specific steric arrangement of the methoxy groups can induce face-on or edge-on crystallization of the subsequent organic semiconductor layer (e.g., Pentacene, P3HT).

-

Contact Resistance Reduction: Minimizing

in Organic Field-Effect Transistors (OFETs).

Part 1: Mechanism & Electronic Theory

Dipole Interface Engineering

The work function shift (

Where:

- is the surface density of the molecules.

- is the dipole moment component perpendicular to the surface.

-

2,4,5-TMBT Specifics: The three methoxy (-OCH

) groups are electron-donating via resonance (+M effect). However, the oxygen atoms are electronegative. In a densely packed monolayer, the "standing" orientation of the benzene ring positions the methoxy groups at the vacuum interface.-

Contrast: Unlike fluorinated thiols (e.g., PFBT) which strongly increase

(negative pole outward), methoxy-thiols typically exert a moderate dipole that can either slightly decrease or stabilize

-

Surface Energy & Wetting

The methoxy-terminated surface is moderately polar, unlike the hydrophobic methyl-terminated SAMs (e.g., octadecanethiol). This intermediate surface energy (

Part 2: Synthesis Protocol (2,4,5-Trimethoxybenzenethiol)

Context: 2,4,5-TMBT is not always commercially available in high purity. The following protocol describes the Leuckart Thiophenol Synthesis (via Xanthate intermediate) starting from the aniline derivative. This route avoids the harsh conditions of chlorosulfonation.

Precursors:

-

Starting Material: 2,4,5-Trimethoxyaniline (CAS: 15376-56-4)

-

Reagents: Sodium Nitrite (

), Potassium Ethyl Xanthate, HCl, KOH.

Step-by-Step Synthesis Workflow

Figure 1: Synthetic pathway for 2,4,5-Trimethoxybenzenethiol via the Xanthate method.

Detailed Protocol:

-

Diazotization:

-

Dissolve 10 mmol of 2,4,5-Trimethoxyaniline in 20 mL of 15% HCl. Cool to 0–5°C in an ice bath.

-

Add dropwise a solution of

(11 mmol) in water. Stir for 30 min. Critical: Keep T < 5°C to prevent decomposition to the phenol.

-

-

Xanthylation:

-

Prepare a solution of Potassium Ethyl Xanthate (15 mmol) in water warmed to 45°C.

-

Slowly add the cold diazonium solution to the xanthate solution. Nitrogen gas (

) will evolve vigorously. -

Stir at 50°C for 1 hour until gas evolution ceases. The oily red layer is the aryl xanthate.

-

-

Hydrolysis:

-

Extract the xanthate with diethyl ether, wash with water, and evaporate solvent.

-

Dissolve the residue in 30 mL Ethanol containing KOH (30 mmol). Reflux for 4 hours under

atmosphere.

-

-

Workup:

-

Cool the mixture and acidify with 2M

(in ice) to pH < 2. -

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry over

and concentrate.

-

-

Purification:

-

Mandatory: Purify via vacuum distillation or column chromatography (Hexane:EtOAc 9:1). Thiols oxidize easily; store under Argon at -20°C.

-

Part 3: Device Integration (SAM Formation)

This protocol outlines the functionalization of Gold (Au) Source/Drain electrodes in an OFET configuration.

Substrate Preparation

-

Cleaning: The Au surface must be atomically clean.

-

Sonicate substrates in Acetone (10 min)

Isopropanol (10 min). -

UV-Ozone Treatment: Expose to UV-Ozone for 15–20 minutes immediately before SAM deposition. This removes adventitious carbon and creates a hydrophilic Au-oxide surface (which is rapidly reduced by the thiol).

-

Monolayer Deposition

| Parameter | Specification | Notes |

| Solvent | Absolute Ethanol (anhydrous) | Water causes disordered aggregates. |

| Concentration | 1 mM to 5 mM | Higher conc. (5mM) speeds up kinetics but risks multilayer formation. |

| Incubation Time | 12 – 24 Hours | 24h ensures thermodynamic equilibrium and dense packing. |

| Atmosphere | Nitrogen ( | Crucial: Oxygen promotes oxidation of thiol to sulfonate ( |

| Rinse Solvent | Ethanol | Toluene removes physisorbed multilayers effectively. |

Step-by-Step Procedure:

-

Solution Prep: In an

glovebox, dissolve 2,4,5-TMBT in degassed absolute ethanol to a concentration of 2 mM . -

Immersion: Immerse the freshly cleaned Au electrodes into the solution. Seal the container to prevent solvent evaporation.

-

Incubation: Leave for 18 hours at Room Temperature (25°C).

-

Rinsing: Remove substrates and rinse copiously with pure Ethanol, followed by a 10-second sonication in Toluene (to remove physisorbed molecules).

-

Drying: Blow dry with a stream of pure Nitrogen.

-

Annealing (Optional): Anneal at 60°C for 10 mins to improve SAM ordering.

Part 4: Characterization & Validation

Every batch of SAM-modified electrodes must be validated before device fabrication.

Contact Angle Goniometry

This is the quickest "Go/No-Go" test.

-

Bare Au (UV-Ozone):

(Superhydrophilic). -

2,4,5-TMBT SAM: Expected

.-

If < 50°: Coverage is poor (pinholes).

-

If > 90°:[1] Likely multilayer formation or contamination.

-

X-Ray Photoelectron Spectroscopy (XPS)

Used to verify the chemical state of Sulfur.

-

Target Signal: S 2p doublet (

, -

Binding Energy:

-

Au-S (Thiolate): ~162.0 eV (Indicates successful chemisorption).

-

R-SH (Unbound): ~163.5 - 164.0 eV (Indicates poor rinsing).

-

R-SOx (Oxidized): > 168.0 eV (Indicates oxidation; Reject Sample ).

-

Ultraviolet Photoelectron Spectroscopy (UPS)

Used to measure the work function (

-

Protocol: Measure the secondary electron cutoff (

). - .

-

Expectation: 2,4,5-TMBT typically shifts Au

(approx 5.1 eV) to ~4.7 – 4.9 eV (depending on packing density), facilitating electron injection or aligning with shallower HOMO levels.

Part 5: Experimental Workflow Diagram

Figure 2: Integration workflow for OFET fabrication using 2,4,5-TMBT modified electrodes.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[5] Chemical Reviews, 105(4), 1103–1170.

-

Alloway, D. M., et al. (2009).[3] Tuning the Effective Work Function of Gold and Silver Using ω-Functionalized Alkanethiols.[6][7] The Journal of Physical Chemistry C, 113(47), 20328–20334.

-

Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding to Gold Surfaces. Langmuir, 12(21), 5083–5086.

-

Heimel, G., et al. (2006). Interface Energetics and Level Alignment at Covalent Metal-Molecule Junctions: π-Conjugated Thiols on Gold. Physical Review Letters, 96, 196806.

-

BenchChem. (2025).[8] Application Notes and Protocols for the Preparation of Gold Surfaces via Thiol Self-Assembly.

Sources

- 1. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. nsmn1.uh.edu [nsmn1.uh.edu]

- 4. nsmn1.uh.edu [nsmn1.uh.edu]

- 5. oaepublish.com [oaepublish.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Synthesis of a Novel 6,7-Dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole Derivative

Introduction: The Significance of Benzothiazole Scaffolds in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is integral to a wide array of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] Notably, derivatives of 2-aminobenzothiazole have been investigated as central muscle relaxants and have been found to modulate glutamate neurotransmission.[2] The therapeutic potential of benzothiazoles is further underscored by their presence in numerous natural products and FDA-approved drugs.[3]

The incorporation of methoxy groups onto the benzothiazole scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[4] Furthermore, the hybridization of the benzothiazole nucleus with other pharmacologically active heterocycles, such as quinoline, has emerged as a promising strategy for the development of novel therapeutic agents with enhanced efficacy and selectivity.[5] Quinoline-benzothiazole hybrids, in particular, have demonstrated potent anticancer activities.[5]

This guide provides a comprehensive, in-depth technical protocol for the synthesis of a novel trimethoxy-substituted quinolinyl-benzothiazole derivative. The synthesis is designed as a multi-step process, commencing with a commercially available starting material and culminating in the formation of the target compound. This approach ensures a practical and reproducible methodology for researchers in the field of drug discovery and development.

Synthetic Strategy: A Multi-Step Approach to the Target Molecule

The synthesis of the target 6,7-dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole derivative is accomplished through a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-4,5-dimethoxybenzenethiol , from 3,4-dimethoxyaniline. The second stage is the condensation of this intermediate with 2-chloro-7-methoxy-quinoline-3-carbonitrile to yield the final product. This strategy is based on established principles of benzothiazole synthesis, which typically involve the reaction of a 2-aminothiophenol derivative with a suitable electrophile.[5]

Stage 1: Synthesis of 2-Amino-4,5-dimethoxybenzenethiol

The synthesis of the crucial 2-amino-4,5-dimethoxybenzenethiol intermediate is achieved in a three-step sequence starting from the readily available 3,4-dimethoxyaniline. This sequence involves:

-

Thiocyanation of 3,4-dimethoxyaniline: Introduction of a thiocyanate group at the ortho position to the amino group.

-

Reduction of the thiocyanate group: Conversion of the thiocyanate to a thiol.

-

In-situ use for the subsequent reaction.

This approach provides a reliable method for the preparation of the required ortho-aminothiophenol.

Stage 2: Condensation and Cyclization to the Benzothiazole Core

The final step in the synthesis involves the reaction of the in-situ generated 2-amino-4,5-dimethoxybenzenethiol with 2-chloro-7-methoxy-quinoline-3-carbonitrile. This reaction proceeds via a nucleophilic substitution of the chloro group on the quinoline ring by the thiol, followed by an intramolecular cyclization to form the benzothiazole ring.

Experimental Protocols

Part 1: Synthesis of the Intermediate 2-Amino-4,5-dimethoxybenzenethiol

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[2]

Step 1.1: Synthesis of 1-amino-3,4-dimethoxy-2-thiocyanatobenzene

-

Materials:

-

3,4-Dimethoxyaniline (1.0 eq)

-

Ammonium thiocyanate (2.2 eq)

-

Glacial Acetic Acid

-

Bromine (1.1 eq)

-

Chloroform

-

-

Procedure:

-

Dissolve 3,4-dimethoxyaniline and ammonium thiocyanate in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in chloroform from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with chloroform or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 1.2: Synthesis of 2-Amino-4,5-dimethoxybenzenethiol

-

Materials:

-

1-amino-3,4-dimethoxy-2-thiocyanatobenzene (1.0 eq)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq)

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 1-amino-3,4-dimethoxy-2-thiocyanatobenzene in ethanol, add a solution of sodium sulfide nonahydrate in water.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6.

-

The precipitated 2-amino-4,5-dimethoxybenzenethiol is highly susceptible to oxidation and should be used immediately in the next step without extensive purification.

-

Part 2: Synthesis of 6,7-Dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole

-

Materials:

-

Crude 2-Amino-4,5-dimethoxybenzenethiol (from Step 1.2) (1.0 eq)

-

2-Chloro-7-methoxy-quinoline-3-carbonitrile (1.0 eq)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

-

Procedure:

-

To a solution of the crude 2-amino-4,5-dimethoxybenzenethiol in DMF, add 2-chloro-7-methoxy-quinoline-3-carbonitrile and potassium carbonate.

-

Heat the reaction mixture at 100-120 °C for 8-12 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel to afford the pure 6,7-dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole.

-

Data Presentation

| Parameter | Step 1.1 | Step 1.2 | Part 2 |

| Reaction | Thiocyanation | Reduction | Condensation/Cyclization |

| Starting Materials | 3,4-Dimethoxyaniline, NH₄SCN, Br₂ | 1-amino-3,4-dimethoxy-2-thiocyanatobenzene, Na₂S·9H₂O | 2-Amino-4,5-dimethoxybenzenethiol, 2-Chloro-7-methoxy-quinoline-3-carbonitrile |

| Solvent | Glacial Acetic Acid, Chloroform | Ethanol, Water | DMF |

| Reagent/Catalyst | - | - | K₂CO₃ |

| Temperature | 0-10 °C to RT | Reflux | 100-120 °C |

| Reaction Time | 2-3 hours | 4-6 hours | 8-12 hours |

| Product | 1-amino-3,4-dimethoxy-2-thiocyanatobenzene | 2-Amino-4,5-dimethoxybenzenethiol | 6,7-Dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole |

Visualization of Synthetic Pathway and Workflow

Caption: Overall synthetic pathway for the target benzothiazole derivative.

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The protocols provided herein are constructed based on well-established and frequently cited synthetic methodologies in heterocyclic chemistry.[2][5] Each step includes clear instructions for reaction monitoring (e.g., TLC), which is a critical aspect of self-validation in a research setting. The purification methods suggested, such as column chromatography and recrystallization, are standard procedures for ensuring the purity and identity of the synthesized compounds. For definitive structural confirmation, it is imperative to characterize the final product using modern analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Conclusion

This application note details a robust and logical synthetic route for the preparation of a novel 6,7-dimethoxy-2-(7-methoxyquinolin-2-yl)benzothiazole derivative, a compound of significant interest for its potential applications in drug discovery. By providing a step-by-step protocol, this guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex heterocyclic molecules. The successful synthesis and subsequent biological evaluation of this and similar compounds will contribute to the expanding field of benzothiazole-based therapeutics.

References

- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). International Journal of PharmTech Research.

- Desinging, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.

-

Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.

-

Synthesis of 2-amino-4-methoxyphenol. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

-

New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. (2022). Molecules. Retrieved February 24, 2026, from [Link]

- Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. (n.d.). Iraqi Journal of Pharmaceutical Sciences.

- Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing.

-

Synthesis of 2-amino-4,5-dimethoxybenzonitrile. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (n.d.). ChemistryOpen. Retrieved February 24, 2026, from [Link]

-

2-amino-4-nitrophenol. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

-

2-Amino-6-methylbenzothiazole. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). Molecules. Retrieved February 24, 2026, from [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). New Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

2-chloro-7-methoxyquinoline-3-carbonitrile. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences. Retrieved February 24, 2026, from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

-

Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. (n.d.). Journal of Materials and Electronic Devices. Retrieved February 24, 2026, from [Link]

-

Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. exsyncorp.com [exsyncorp.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Note: Strategic Utilization of 2,4,5-Trimethoxybenzenethiol in Multicomponent Reaction (MCR) Pathways

Abstract

This technical guide details the application of 2,4,5-Trimethoxybenzenethiol (TMBT) as a high-nucleophilicity "soft" reagent in multicomponent reactions (MCRs). Unlike simple thiophenols, the 2,4,5-trimethoxy substitution pattern confers exceptional electron density to the aromatic ring, significantly enhancing the sulfur atom's nucleophilicity while simultaneously rendering the 3- and 6-positions susceptible to electrophilic aromatic substitution (EAS). This note focuses on leveraging these electronic properties in Thio-Mannich and Radical Thiol-Ene cascades to synthesize complex pharmacophores.

Part 1: Mechanistic Insight & Chemical Behavior

The "Super-Soft" Nucleophile

The 2,4,5-trimethoxy motif acts as a potent electron-donating system. In the context of Hard and Soft Acids and Bases (HSAB) theory, TMBT is an exceptionally "soft" base.

-

Enhanced Nucleophilicity: The p-methoxy group (relative to the thiol) and the o-methoxy group increase the electron density on the sulfur via resonance (+M effect).

-

Oxidation Sensitivity: This electron richness lowers the oxidation potential, making TMBT prone to rapid disulfide dimerization (

). Strict anaerobic conditions are required during the initiation phase of any MCR. -

Competing Sites: In strongly acidic MCRs (e.g., acid-catalyzed Ugi variations), the C-6 position on the ring becomes a competing nucleophile (EAS). Protocols must operate at neutral or slightly basic pH to favor S-alkylation over C-alkylation.

Pathway Logic: Thio-Mannich Assembly

The primary MCR explored here is the Three-Component Thio-Mannich Reaction . In this pathway, TMBT intercepts an in situ generated iminium ion. This route is preferred over standard alkylation because it avoids the use of toxic organohalides and allows for the rapid assembly of

Figure 1: Mechanistic flow of the Thio-Mannich cascade. The electron-rich TMBT acts as the terminal trap for the transient iminium species.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Thio-Mannich Synthesis

Objective: Synthesis of

Reagents & Equipment[1][2][3][4][5]

-

Thiol: 2,4,5-Trimethoxybenzenethiol (1.0 equiv, 200 mg)

-

Aldehyde: Paraformaldehyde or Benzaldehyde derivative (1.2 equiv)

-

Amine: Morpholine or Piperidine (1.2 equiv)

-

Catalyst:

-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine ( -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) - Degassed

-

Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology

-

Degassing: Sparge the solvent (EtOH) with Argon for 15 minutes prior to use. Crucial: Prevents disulfide byproduct.

-

Pre-Activation: In a microwave vial, combine the Amine and Aldehyde . Stir at Room Temperature (RT) for 5 minutes to initiate hemiaminal formation.

-

Addition: Add the TMBT and the Catalyst . Seal the vial immediately under Argon.

-

Reaction: Irradiate at 80°C for 15 minutes (Power limit: 150W).

-

Work-up:

-

Concentrate the mixture under reduced pressure.

-

Dissolve residue in DCM (10 mL).

-

Wash with saturated

(to remove acid catalyst) and Brine. -

Dry over

.

-

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Hexane:EtOAc (gradient 90:10 to 70:30).

-

Data Validation (Expected Results):

| Component | Role | Stoichiometry | Yield Impact |

| Aldehyde | Electrophile Source | 1.2 equiv | Excess ensures complete consumption of expensive thiol. |

| Amine | Base/Nucleophile | 1.2 equiv | Secondary amines yield stable products; primary amines may double-react. |

| pTSA | Acid Catalyst | 0.1 equiv | Accelerates iminium formation. Without it, reaction time increases 4x. |

| Argon | Atmosphere | N/A | Critical. Air exposure reduces yield by ~30% due to disulfide formation. |

Protocol B: Radical Thiol-Ene-One Cascade

Objective: Synthesis of

Workflow Diagram

Figure 2: Operational workflow for the Thiol-Michael addition. Note the slow addition of thiol to prevent homocoupling.

Protocol Steps

-

Preparation: Dissolve the

-unsaturated ketone (1.0 equiv) in anhydrous THF. -

Base Activation: Add Triethylamine (TEA) (0.5 equiv). Note: The basicity of TEA is sufficient to deprotonate TMBT (

) due to the stabilizing methoxy groups. -

Thiol Addition: Dissolve TMBT (1.1 equiv) in THF. Add this solution dropwise over 20 minutes.

-

Why? High concentration of thiolate anion can lead to oxidative dimerization even with trace oxygen. Dropwise addition keeps the active nucleophile concentration low relative to the electrophile (enone).

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Visualize with Ellman’s reagent or UV).

-

Quench: Pour into ice-water containing 1M HCl (to neutralize TEA).

-

Isolation: The product often precipitates as a solid due to the hydrophobic trimethoxybenzyl group. Filter and recrystallize from Ethanol.

Part 3: Troubleshooting & Optimization

Managing the "Stench" and Safety

Like all electron-rich thiols, TMBT possesses a potent, penetrating odor.

-

Neutralization: All glassware and waste must be treated with Bleach (NaClO) immediately after use. This oxidizes residual thiol to the non-volatile sulfonic acid.

-

Venting: Do not use rotovap exhaust directly into the lab; use a scrubbing trap (bleach solution).

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Yield / Spot at Baseline | Disulfide formation (Dimer). | Check Argon line. Add Phosphine (TPP) or Zinc dust to reduce dimer back to thiol in situ. |

| Multiple Spots (TLC) | C-Alkylation (EAS) at C-6 position. | The reaction is too acidic. Switch from pTSA to a Lewis Acid ( |

| Starting Material Remains | Reversible Hemiaminal formation. | Add molecular sieves (4Å) to drive water removal (Le Chatelier's principle). |

References

-

Organic Chemistry Portal. Synthesis of Benzothiazoles and Thioethers. (Accessed 2025).[2][6][7][8] Available at: [Link]

-

Royal Society of Chemistry. Reactivity of Mannich bases. Part X. The mechanism of the reaction between β-amino-ketones and thiophenols. J. Chem. Soc. C, 1967.[9] Available at: [Link]

-

ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry: Radical Homo-Mannich Reactions. (2021).[10] Available at: [Link]

-

ACS Omega. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. (2020).[10][11] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]

- 3. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity of Mannich bases. Part X. The mechanism of the reaction between β-amino-ketones and thiophenols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting low yield in 2,4,5-Trimethoxybenzenethiol synthesis

Topic: Troubleshooting Low Yield & Impurity Profiles

Introduction: The "Electron-Rich" Trap

Welcome to the technical support module for 2,4,5-Trimethoxybenzenethiol . If you are here, you are likely experiencing low yields (<40%) or isolating an insoluble solid instead of the expected thiol.

The Core Problem: You are fighting the molecule's own electronic nature. The 1,2,4-trimethoxy substitution pattern creates an extremely electron-rich aromatic ring. While this facilitates electrophilic aromatic substitution (EAS), it creates two critical failure modes:

-

Hyper-reactivity: During chlorosulfonation, the ring is prone to polymerization or over-sulfonation.[1]

-

Rapid Auto-oxidation: The resulting thiol is highly nucleophilic.[1] In the presence of trace oxygen and base (even during workup), it dimerizes to the disulfide at a rate 10–50x faster than unsubstituted benzenethiol.

This guide moves beyond standard protocols to address the mechanistic causes of failure.

Module 1: The Chlorosulfonation-Reduction Route (Standard)

Most users follow the path: 1,2,4-Trimethoxybenzene (TMB)

Phase A: Sulfonyl Chloride Synthesis

Q: My intermediate (sulfonyl chloride) is a dark, tarry mess. What happened? Diagnosis: You likely lost temperature control.[1] The TMB substrate is highly activated.[1]

-

The Mechanism: Chlorosulfonic acid (

) acts as both solvent and reagent. Above 10°C, it can cause acid-catalyzed ether cleavage (demethylation) or sulfone formation (linking two aromatic rings).[1] -

The Fix:

-

Cryogenic Addition: Cool the

to -5°C to 0°C before adding TMB. -

Rate Control: Add TMB dropwise. The exotherm must never push internal temp >5°C.[1]

-

Quench Protocol: Do not pour the reaction onto ice. Pour the reaction onto crushed ice/water mixture slowly with vigorous stirring. If you pour water into the acid, the sudden heat spike will decompose your product.

-

Phase B: Reduction to Thiol

Q: I used Zn/HCl, but I recovered starting material or a gum. Diagnosis: Surface passivation of Zinc or "Clumping."

-

The Mechanism: The reduction of sulfonyl chloride requires active Zn surface area. If the acid is added too fast, hydrogen evolution creates gas pockets that separate reactants. If added too slow, the zinc oxide layer isn't breached.

-

The Fix:

-

Activation: Wash Zn dust with 2% HCl, then water, then acetone, and dry under vacuum before use.[1]

-

Co-Solvent: Use a biphasic system (Toluene/Water) or glacial acetic acid.[1] The sulfonyl chloride must be dissolved, not just suspended.

-

Temperature: Reflux is often required for complete reduction, but only under Argon.[1]

-

Module 2: The "Disulfide Trap" (Critical Failure Mode)

Q: I isolated a high-melting solid that is insoluble in NaOH. Is this my product? Diagnosis: No. You have isolated Bis(2,4,5-trimethoxyphenyl)disulfide .

-

The Cause: This is the most common reason for "low yield." You actually had high yield, but it oxidized during the workup. The electron-donating methoxy groups stabilize the thiyl radical, accelerating dimerization.

Q: How do I rescue the disulfide back to the thiol? The Protocol: You do not need to restart.

-

Dissolve the disulfide in Glacial Acetic Acid .

-

Add Zn dust (2.5 equiv) and catalytic HCl.[1]

-

Heat to 60°C for 2 hours under Argon.

-

Filter hot (anaerobic if possible) and concentrate.

Visualization: The Oxidation Loop & Rescue

Caption: The "Disulfide Trap" shows how air exposure converts the target thiol into an impurity. The Blue path represents the chemical rescue protocol described above.

Module 3: Alternative Route (Lithiation)

Recommended if acid-mediated routes cause demethylation.[1]

Q: Can I just lithiate 1,2,4-trimethoxybenzene? Diagnosis: Yes, but regioselectivity is key.

-

The Logic: The proton at C5 is the most acidic due to the inductive effect of the adjacent methoxy groups and lack of steric hindrance compared to C3.

-

Protocol Warning:

Comparative Data: Reducing Agents

Choose the right reductant based on your lab's capabilities.[1]

| Reducing Agent | System | Pros | Cons | Recommended For |

| Zn / HCl | Acidic/Aq | Cheap, scalable, robust.[1] | Messy workup, H2 evolution hazard. | Large scale (>10g) |

| LiAlH4 | Anhydrous THF | Very clean, high conversion.[1] | Dangerous workup, strictly anhydrous.[1] | Small scale (<1g), High Purity |

| Triphenylphosphine | Dioxane/H2O | Mild, selective for disulfides.[1] | Generates TPPO (hard to remove). | Rescuing Disulfide |

| Zn / AcOH | Acidic | Best for "Rescuing" disulfides.[1] | Requires heating.[1] | Reworking failed batches |

Experimental Protocol: Optimized Synthesis (Route A)

Objective: Synthesis of 2,4,5-Trimethoxybenzenethiol via Chlorosulfonation.

-

Chlorosulfonation:

-

Charge a 3-neck flask with

(5.0 equiv).[1] Cool to 0°C .[1][2] -

Add 1,2,4-Trimethoxybenzene (1.0 equiv) dropwise over 30 mins. Keep internal temp <5°C .

-

Stir at 0°C for 1 hour, then allow to warm to 20°C for 1 hour.

-

Quench: Pour reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. Filter the white/off-white sulfonyl chloride solid immediately.[1] Do not dry completely—use wet in next step to prevent decomposition.

-

-

Reduction:

-

Anaerobic Workup (Crucial):

References

-

General Thiol Synthesis & Disulfide Prevention

-

Lithiation of Electron-Rich Arenes

-

Oxidative Dimerization Mechanisms

-

Properties of Methoxy-Substituted Thiols

Sources

- 1. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. digital.csic.es [digital.csic.es]

- 5. uwaterloo.ca [uwaterloo.ca]

Scaling up the synthesis of 2,4,5-Trimethoxybenzenethiol safely

This technical guide addresses the scale-up synthesis of 2,4,5-Trimethoxybenzenethiol , a critical intermediate often used in the development of phenethylamine-based pharmaceuticals and highly specific serotonin receptor ligands.

The following protocols are designed for professional laboratory environments equipped with appropriate engineering controls.

Status: Operational | Tier: Level 3 (Process Chemistry)

Introduction: The Substrate Challenge

Scaling the synthesis of 2,4,5-trimethoxybenzenethiol presents a unique "electron-rich" paradox. The starting material, 1,2,4-trimethoxybenzene , is highly activated, making it prone to over-reaction (polysulfonation) and oxidation (dimerization to disulfides).

Core Synthetic Strategy: We utilize a Chlorosulfonation-Reduction sequence.[1] This is the industry-standard route for activated rings, superior to the diazonium (xanthate) route due to scalability and safety profile, provided that strict temperature and odor controls are enforced.

Module 1: The Synthetic Protocol (Scale-Up Optimized)

Phase A: Regioselective Chlorosulfonation

Objective: Convert 1,2,4-trimethoxybenzene to 2,4,5-trimethoxybenzenesulfonyl chloride.

Mechanism: Electrophilic Aromatic Substitution (

| Parameter | Specification | Critical Reason |

| Reagent | Chlorosulfonic acid ( | Acts as both solvent and electrophile. |

| Stoichiometry | 1.0 equiv Substrate : 4.0 equiv Acid | Excess acid drives equilibrium and maintains fluidity. |

| Temperature | -5°C to 0°C (Addition) | CRITICAL: Higher temps cause polysulfonation. |

| Quench | Poured onto Crushed Ice | Exothermic hydrolysis of excess acid must be controlled.[2] |

Step-by-Step Workflow:

-

Setup: Charge a jacketed reactor with Chlorosulfonic acid. Cool to -10°C.[3]

-

Addition: Add 1,2,4-trimethoxybenzene dropwise (neat or in minimal DCM). Rate limit: Internal temp must not exceed 0°C.[1]

-

Reaction: Allow to warm to 20°C over 2 hours. Monitor via TLC/HPLC for disappearance of starting material.

-

Quench: Slowly pour the reaction mixture onto a stirred slurry of crushed ice.

-

Scale-up Note: Do not pour ice into the acid; inverse addition controls the exotherm.

-

-

Isolation: Filter the precipitated sulfonyl chloride (yellow solid). Wash with cold water to remove residual acid.

Phase B: Reductive Cleavage to Thiol

Objective: Reduce the sulfonyl chloride to the thiol (-SH).

Method: Zinc/Acid Reduction (The "Rugged" Route).

Note: While

| Parameter | Specification | Critical Reason |

| Reagent | Zinc Dust (activated) + | Generates nascent hydrogen in situ. |

| Solvent | Water/Ice/Ethanol mix | Ethanol helps solubilize the organic solid. |

| Atmosphere | Nitrogen/Argon Sparge | MANDATORY: Prevents re-oxidation to disulfide. |

Step-by-Step Workflow:

-

Slurry: Suspend the wet sulfonyl chloride cake in 25%

(aq) mixed with crushed ice. -

Reduction: Add Zinc dust in portions.

-

Reflux: Heat to reflux (approx. 90-100°C) for 2–4 hours. The solid chloride will dissolve and form an oily "thiol layer."

-

Extraction: Steam distill or extract with DCM.

-

Stabilization: Add 0.1% dithiothreitol (DTT) or maintain under

to prevent dimerization.

Module 2: Visualization of Workflows

Diagram 1: Reaction Logic & Critical Control Points

Caption: The critical pathway from substrate to thiol. Red/Green nodes indicate high-hazard reaction steps requiring thermal and atmosphere control.

Diagram 2: Odor Control Engineering (Scrubber Logic)

Caption: Mandatory multi-stage scrubbing system. Bleach (Trap 3) is required to chemically oxidize mercaptans, as simple caustic traps are insufficient for organic thiols.

Module 3: Troubleshooting & FAQs

Q1: The product solidifies into a white/yellow sludge immediately after isolation. What happened?

Diagnosis: You have oxidized your product into the Disulfide Dimer . The Cause: Thiols are extremely sensitive to air oxidation, especially in basic media or when warm. The Fix:

-

Immediate: Dissolve the sludge in Ethanol/Acetic Acid, add Zinc dust, and reflux for 30 mins to reduce it back to the thiol.

-

Prevention: All workups must be done under an inert atmosphere (Nitrogen balloon or stream). Use degassed solvents.

Q2: My yield in Step 1 (Chlorosulfonation) is low (<50%).

Diagnosis: Hydrolysis of the reagent.[4] The Cause: Chlorosulfonic acid reacts violently with water. If your glassware wasn't oven-dried, or if the 1,2,4-TMB contained moisture, the acid degraded before reacting. The Fix: Ensure all glassware is flame-dried. Use fresh chlorosulfonic acid (distilled if the bottle is old and dark/fuming excessively).

Q3: The reaction foam-over occurred during Zinc addition.

Diagnosis: Uncontrolled Hydrogen evolution. The Fix:

-

Engineering: Use a mechanical stirrer with high torque, not a magnetic stir bar (which will get stuck in the zinc sludge).

-

Protocol: Add Zinc in small aliquots. Wait for the "fizz" to subside before the next addition. Add a drop of octanol as a defoamer if necessary.

Q4: The smell is penetrating the laboratory despite the fume hood.

Diagnosis: Mercaptan breakthrough. The Fix:

-

Immediate: Check your shoes and lab coat. Thiols "stick" to clothing. Change gloves immediately.

-

Systemic: Your scrubber is likely saturated. Replace the Bleach trap. Ensure the system is under slight negative pressure.

-

Decontamination: Use a spray bottle with dilute bleach to wipe down all surfaces (balance, rotovap handles) after the experiment.

References

-

Organic Syntheses , Coll.[1][2] Vol. 1, p. 504 (1941). Thiophenol (General procedure for Zn/Acid reduction of sulfonyl chlorides).

-

Organic Syntheses , Coll. Vol. 1, p. 85 (1941). Benzenesulfonyl Chloride (General procedure for Chlorosulfonation).

-

Environmental Protection Agency (EPA) . Control of Odors from Chemical Processing (Scrubber Technologies).

-

PubChem Compound Summary . 1,2,4-Trimethoxybenzene (CID 67284).

Sources

Technical Support Center: Stabilizing 2,4,5-Trimethoxybenzenethiol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,4,5-Trimethoxybenzenethiol. As researchers and drug development professionals, you understand the critical importance of reagent stability and purity. 2,4,5-Trimethoxybenzenethiol is a valuable synthetic intermediate, but its thiol (-SH) group is highly susceptible to oxidation, posing significant challenges for long-term storage and experimental reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your material over time.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,5-Trimethoxybenzenethiol so unstable during storage?

The primary cause of instability is the oxidation of the sulfhydryl (-SH) group.[1] This group is readily oxidized, especially in the presence of atmospheric oxygen, to form a disulfide (-S-S-) bond, linking two molecules of the parent thiol. This process converts your active thiol into an undesired disulfide impurity, bis(2,4,5-trimethoxyphenyl) disulfide. The electron-donating nature of the three methoxy groups on the benzene ring increases the electron density on the sulfur atom, making it particularly prone to oxidation compared to less substituted aromatic thiols.

Q2: What are the main factors that accelerate its degradation?

Several factors can accelerate the degradation of 2,4,5-Trimethoxybenzenethiol:

-

Oxygen: The presence of atmospheric oxygen is the principal driver of oxidation.[2][3]

-

Trace Metal Ions: Metal ions (e.g., iron, copper) can catalyze the oxidation of thiols.[4]

-

Light: Like many aromatic compounds, this thiol can be light-sensitive, and UV exposure can provide the energy to initiate degradation pathways.[5]

-

Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][7][8] Storing at room temperature for extended periods is not recommended.[9][10]

-

High pH: In solution, a higher pH can deprotonate the thiol to form a thiolate anion (R-S⁻), which is even more susceptible to oxidation.[11]

Q3: How can I quickly assess if my stored sample has degraded?

A pure sample of 2,4,5-Trimethoxybenzenethiol should be a white to off-white solid. Visual indicators of degradation include:

-

Color Change: A yellow or brown discoloration often indicates the formation of oxidation byproducts.

-

Clumping or Change in Consistency: The formation of the disulfide dimer can alter the physical appearance of the powder.

-

Insolubility: The disulfide impurity may have different solubility characteristics than the parent thiol, which could manifest as cloudiness or precipitation when preparing solutions.

For a definitive assessment, analytical methods are required. See the Troubleshooting Guide below.

Q4: What is the single most important step I can take to ensure long-term stability?

Excluding oxygen is paramount. This is best achieved by storing the compound under a dry, inert atmosphere, such as argon or nitrogen.[11][12][13] This practice, often called inert gas blanketing, displaces the reactive oxygen from the headspace of the storage container, significantly slowing the primary degradation pathway.[2][3][14]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My freshly opened bottle of 2,4,5-Trimethoxybenzenethiol already appears discolored and gives poor results in my synthesis.

-

Probable Cause: The compound may have been compromised before its arrival or improperly stored upon receipt. The primary impurity is likely the corresponding disulfide, bis(2,4,5-trimethoxyphenyl) disulfide. Other potential impurities could include residual starting materials from its synthesis, such as 2,4,5-trimethoxybenzaldehyde.[5][15]

-

Recommended Action:

-

Purity Verification: Do not proceed with critical experiments. Verify the purity of the material using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating the thiol from its disulfide dimer and other potential impurities.[16][17]

-

Proton NMR Spectroscopy: ¹H NMR can also be a quick check. The thiol proton (-SH) typically appears as a singlet in a specific region of the spectrum. Its disappearance or diminished integration relative to the aromatic protons would indicate oxidation.

-